molecular formula C21H25NO4 B268276 2-(2,6-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

2-(2,6-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Cat. No. B268276
M. Wt: 355.4 g/mol
InChI Key: RPSCLLMQDZXBBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, also known as TDFA, is a chemical compound that has been used in scientific research for various purposes.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the PI3K/Akt pathway, the NF-κB pathway, and the MAPK pathway. This compound has also been shown to bind to specific receptors, including the TRPV1 receptor, which is involved in pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and analgesic effects. This compound has also been shown to modulate the activity of various enzymes and proteins, including COX-2, iNOS, and p53.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2,6-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in lab experiments is its ability to selectively target specific cellular pathways and receptors, which can help researchers better understand the underlying mechanisms of various diseases. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for 2-(2,6-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide research, including the development of more potent and selective this compound analogs, the investigation of this compound's potential as a therapeutic agent for various diseases, and the exploration of this compound's potential as a tool for studying cellular pathways and receptors. Additionally, further research is needed to better understand the mechanisms of action of this compound and its potential side effects.

Synthesis Methods

2-(2,6-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide can be synthesized using a multi-step process that involves the reaction of 2,6-dimethylphenol with 4-bromophenylacetic acid, followed by the reaction of the resulting product with tetrahydrofuran and sodium hydride. The final step involves the reaction of the intermediate product with N-chlorosuccinimide and sodium iodide to obtain this compound.

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been used in various scientific research studies, including studies related to cancer, inflammation, and pain. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In pain research, this compound has been shown to reduce pain by blocking the activity of pain receptors.

properties

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[4-(oxolan-2-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C21H25NO4/c1-15-5-3-6-16(2)21(15)26-14-20(23)22-17-8-10-18(11-9-17)25-13-19-7-4-12-24-19/h3,5-6,8-11,19H,4,7,12-14H2,1-2H3,(H,22,23)

InChI Key

RPSCLLMQDZXBBU-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=C(C=C2)OCC3CCCO3

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=C(C=C2)OCC3CCCO3

Origin of Product

United States

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